4,5alpha-Dihydrocortisone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLWEYIBFOLMEM-FZPGBCFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
Chemical Structure and Formula
4,5alpha-Dihydrocortisone is chemically defined as the 5alpha-stereoisomer of 4,5-dihydrocortisone. nih.gov It is classified as a 3-oxo-5alpha-steroid (B1208526) and a primary alpha-hydroxy ketone. nih.gov Its molecular formula is C₂₁H₃₀O₅. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione nih.gov |
| CAS Number | 1482-51-5 nih.gov |
| ChEBI ID | CHEBI:16372 nih.gov |
| PubChem CID | 440054 nih.gov |
| KEGG ID | C03588 nih.gov |
| Synonyms | 5-alpha-DIHYDROCORTISONE, Allodihydrocortisone, 17,21-dihydroxy-5alpha-pregnane-3,11,20-trione nih.govcymitquimica.com |
Physicochemical Properties
The physicochemical properties of this compound determine its behavior in biological systems. It is a relatively lipophilic compound, which allows it to traverse cell membranes. cymitquimica.com
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 362.5 g/mol nih.gov |
| Exact Mass | 362.20932405 Da nih.gov |
| XLogP3 | 1.8 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 5 nih.gov |
| Rotatable Bond Count | 2 nih.gov |
| Topological Polar Surface Area | 91.7 Ų nih.gov |
Endogenous Biosynthesis and Enzymatic Formation of 4,5alpha Dihydrocortisone
Precursor Substrates and Enzymatic Reduction of Cortisone (B1669442)
The formation of 4,5alpha-Dihydrocortisone begins with its precursor, cortisone. This conversion is an enzymatic reduction reaction that primarily occurs in the liver and other peripheral tissues. nih.gov The central enzyme responsible for this transformation belongs to the family of 5alpha-reductases.
Characterization of Cortisone alpha-Reductase (EC 1.3.1.4) in this compound Formation
Cortisone alpha-reductase, systematically named this compound:NADP+ Delta4-oxidoreductase, was previously classified under EC 1.3.1.4. wikipedia.org This enzyme catalyzes the conversion of cortisone to this compound. The reaction involves the reduction of the double bond between carbons 4 and 5 in the A-ring of cortisone, utilizing NADPH as a cofactor. wikipedia.orgnih.gov The products of this reaction are this compound and NADP+. wikipedia.org It is important to note that the classification EC 1.3.1.4 has been transferred to EC 1.3.1.22, which encompasses 3-oxo-5alpha-steroid (B1208526) 4-dehydrogenase (NADP+). qmul.ac.ukenzyme-database.orgexpasy.org This broader classification reflects the enzyme's activity on a range of 3-oxo-Δ4-steroids, not just cortisone.
Functional Contributions of 5alpha-Reductase Isozymes (SRD5A1, SRD5A2, SRD5A3) in Glucocorticoid Metabolism
Three main isozymes of 5alpha-reductase have been identified in humans, encoded by the genes SRD5A1, SRD5A2, and SRD5A3. wikipedia.orgwikipedia.org While all three are involved in steroid metabolism, SRD5A1 and SRD5A2 are considered the primary enzymes responsible for the 5alpha-reduction of steroids, including glucocorticoids. nih.gov
SRD5A1 is predominantly expressed in the liver and skin. nih.govwikipedia.org It plays a significant role in the degradation of circulating glucocorticoids like cortisol, preparing them for excretion. nih.gov Studies have shown that SRD5A1 is involved in the conversion of androstenedione (B190577) to androsterone. nih.gov
SRD5A2 is most recognized for its crucial role in male sexual development by converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). nih.govnih.gov It is primarily expressed in male reproductive tissues. nih.gov However, SRD5A2 also metabolizes glucocorticoids. Overexpression of SRD5A2 in human hepatocytes has been shown to reduce the effects of cortisol. nih.gov
SRD5A3 's role in steroid metabolism is less defined. bioscientifica.com While it can metabolize testosterone and androstenedione, its catalytic activity with glucocorticoids has not been as clearly demonstrated. bioscientifica.com SRD5A3 is also involved in N-linked protein glycosylation. nih.govresearchgate.net
The relative expression and activity of these isozymes in different tissues contribute to the tissue-specific regulation of glucocorticoid action.
Stereospecificity and Regioselectivity of 5alpha-Reduction in Glucocorticoid Pathways
The reduction of the Δ4,5 double bond in the A-ring of glucocorticoids by 5alpha-reductase is a stereospecific and regioselective process. The enzyme specifically adds a hydride ion from NADPH to the alpha-face at the C-5 position and a proton to the beta-face at the C-4 position. nih.gov This results in the formation of a 5alpha-stereoisomer, where the hydrogen at position 5 is in the alpha orientation (below the plane of the steroid ring). nih.gov This stereospecificity is a defining characteristic of the 5alpha-reductase enzymes.
The regioselectivity of the enzyme is directed at the C4-C5 double bond of 3-oxo-Δ4-steroids, which is a common feature of many steroid hormones, including glucocorticoids, androgens, and progestins. wikipedia.orgnih.gov
Comparative Enzymatic Pathways for 5alpha- vs. 5beta-Dihydro-Glucocorticoids
In addition to 5alpha-reduction, glucocorticoids can also undergo 5beta-reduction, leading to the formation of 5beta-dihydro-glucocorticoids. mdpi.com This reaction is catalyzed by a different enzyme, 5beta-reductase (aldo-keto reductase 1D1 or AKR1D1). bioscientifica.commdpi.com
| Feature | 5alpha-Reduction | 5beta-Reduction |
| Enzyme | 5alpha-reductase (SRD5A1, SRD5A2) | 5beta-reductase (AKR1D1) |
| Product Stereochemistry | 5alpha-dihydro metabolites | 5beta-dihydro metabolites |
| Biological Activity of Metabolites | 5alpha-reduced metabolites of some steroids (e.g., testosterone) are more active. bioscientifica.com 5alpha-reduced glucocorticoids can bind to and activate the glucocorticoid receptor. nih.gov | 5beta-reduced glucocorticoids are generally considered inactive on the glucocorticoid receptor. mdpi.com |
| Primary Location | Liver, skin, male reproductive tissues nih.govwikipedia.org | Primarily liver bioscientifica.com |
The balance between the 5alpha- and 5beta-reduction pathways is a critical determinant of glucocorticoid activity and clearance. While 5alpha-reduction can lead to metabolites that retain some biological activity, 5beta-reduction is generally viewed as a major inactivation pathway for glucocorticoids. mdpi.combioscientifica.com The subsequent actions of other enzymes, such as 3alpha-hydroxysteroid dehydrogenases, further metabolize these dihydro-derivatives into tetrahydro-metabolites for excretion. mdpi.com
Metabolic Fate and Subsequent Enzymatic Transformations of 4,5alpha Dihydrocortisone
Further A-Ring Reductions Leading to Tetrahydro Metabolites
Following its formation from cortisol via the action of 5α-reductase, 4,5alpha-dihydrocortisone undergoes further reduction of its A-ring. This critical step involves the conversion of the 3-keto group to a hydroxyl group, resulting in the formation of tetrahydro metabolites. oup.com The primary and most significant of these is allotetrahydrocortisol (B135583) (also known as 5α-tetrahydrocortisol or aTHF). dutchtest.comrupahealth.commedchemexpress.com This conversion represents a crucial step in the irreversible inactivation of cortisol. frontiersin.org
The reduction of the 3-keto group can result in two stereoisomers, 3α-hydroxy and 3β-hydroxy. In the case of this compound, the predominant metabolite formed is the 3α-hydroxy variant, allotetrahydrocortisol. rupahealth.com The formation of these tetrahydro metabolites significantly increases the polarity of the steroid molecule, a key characteristic that prepares it for the final stages of elimination from the body.
Identification and Characterization of Enzymes Governing Downstream Metabolic Steps
The enzymatic conversion of this compound to allotetrahydrocortisol is catalyzed by a family of enzymes known as 3α-hydroxysteroid dehydrogenases (3α-HSDs). oup.com These enzymes belong to the larger aldo-keto reductase (AKR) superfamily. While several isoforms of 3α-HSD exist, specific members of the AKR1C subfamily are primarily responsible for this metabolic step.
Research has identified that enzymes such as AKR1C1 and AKR1C2 are involved in the metabolism of various steroids. While their precise and individual contributions to the reduction of this compound are a subject of ongoing research, it is established that these cytosolic enzymes utilize NADP(H) as a cofactor to facilitate the reduction of the 3-keto group. ebi.ac.uk The activity of these enzymes is crucial in determining the rate of conversion and, consequently, the clearance of cortisol metabolites. Interestingly, the activity of 3α-HSD has been shown to be sensitive to inhibition by nonsteroidal anti-inflammatory drugs (NSAIDs) in rat tissues, suggesting potential drug-hormone interactions. nih.gov
Tissue-Specific Metabolic Processing and Systemic Clearance Pathways
The metabolism of this compound and its subsequent conversion to tetrahydro metabolites is not uniformly distributed throughout the body. The liver is the principal site for this metabolic activity, playing a central role in the clearance of steroid hormones. frontiersin.orgoatext.com Hepatic 3α-HSDs are highly active in converting this compound to allotetrahydrocortisol. nih.gov
In addition to the liver, adipose tissue also exhibits the capacity for steroid metabolism. nih.gov The expression and activity of 5α-reductase and 3α-HSDs in fat cells contribute to the local and systemic metabolic profile of corticosteroids. nih.gov The tissue-specific regulation of these enzymes can have significant physiological implications. jci.org
Molecular Interactions and Biological Relevance of 4,5alpha Dihydrocortisone
Investigation of Glucocorticoid Receptor (GR) Binding Affinity and Dissociated Actions
The biological activity of a steroid is initiated by its binding to a cognate receptor. Studies on 5α-reduced metabolites of glucocorticoids, such as 5α-dihydrocorticosterone (a related compound), have shown that they are effective in binding to the glucocorticoid receptor. nih.gov Specifically, these metabolites can displace potent synthetic glucocorticoids like dexamethasone (B1670325) from GR binding sites in hepatocytes, indicating a significant binding affinity. nih.gov While 5β-reduced metabolites show less effective binding, the 5α-configuration allows for a productive interaction with the receptor. nih.gov
A key characteristic of 5α-reduced glucocorticoids is their "dissociated" action. nih.govbioscientifica.com This term describes the ability of a compound to differentially engage the two main signaling pathways of the GR: transactivation and trans-repression.
Transactivation is the process where the GR-ligand complex binds directly to DNA sequences called Glucocorticoid Response Elements (GREs), typically leading to the upregulation of gene expression. bioscientifica.comendocrinology.org This mechanism is responsible for many of the metabolic effects of glucocorticoids, such as the induction of genes like tyrosine aminotransferase (TAT) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govbioscientifica.com
Trans-repression involves the GR-ligand complex interfering with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. endocrinology.orgfrontiersin.org This "tethering" mechanism inhibits the expression of pro-inflammatory genes and is the basis for the anti-inflammatory effects of glucocorticoids. frontiersin.org
Research suggests that 4,5alpha-Dihydrocortisone and related compounds are potent in trans-repression while being weak activators of transactivation. nih.govbioscientifica.com This dissociated profile means they can retain significant anti-inflammatory properties with potentially fewer metabolic side effects compared to cortisol. bioscientifica.combioscientifica.com For instance, studies on the corticosterone (B1669441) metabolite 5α-tetrahydrocorticosterone showed it could activate the GR, but the induction of metabolic genes was less pronounced than with the parent hormone. nih.gov
Table 1: Comparison of Glucocorticoid Receptor Interaction Profiles
| Feature | Cortisol | This compound (Inferred) |
| GR Binding Affinity | High | Moderate to High |
| Primary Signaling Mechanism | Transactivation & Trans-repression | Preferential Trans-repression |
| Metabolic Gene Activation | Strong | Weak |
| Anti-inflammatory Action | Strong | Strong |
This interactive table summarizes the key differences in how Cortisol and this compound interact with the Glucocorticoid Receptor.
Analysis of Signaling Modulations Through Nuclear Hormone Receptor Pathways
The dissociated actions of this compound are a direct result of how it modulates signaling through nuclear hormone receptor pathways. The conventional model of glucocorticoid action involves the ligand-bound GR homodimerizing and binding to GREs to transactivate target genes. bioscientifica.com However, the structural change from the A-ring reduction in this compound appears to alter the conformation of the activated GR complex.
This altered conformation favors the monomeric GR tethering mechanisms responsible for trans-repression over the dimeric GR binding to GREs required for transactivation. bioscientifica.combioscientifica.com By tethering to and inhibiting pro-inflammatory transcription factors like NF-κB, the this compound-GR complex can effectively suppress the inflammatory cascade. endocrinology.orgfrontiersin.org This modulation represents a critical shift in the balance of GR signaling, moving away from broad gene activation and toward a more targeted anti-inflammatory response. bioscientifica.com
While the primary interaction is with the GR, parent glucocorticoids like cortisol and corticosterone can also interact with other nuclear receptors, such as the mineralocorticoid receptor (MR) and the pregnane (B1235032) X receptor (PXR). bioscientifica.com The capacity of this compound to modulate these or other nuclear receptor pathways is an area of ongoing investigation but remains less characterized. The primary focus remains on its unique modulation of GR signaling, which positions it as a selective GR activator.
Potential Regulatory Roles in Glucocorticoid-Sensitive Cellular Processes
The unique signaling profile of this compound gives it distinct regulatory roles in various cellular processes sensitive to glucocorticoids.
Inflammation: As a potent mediator of trans-repression, this compound is an effective regulator of inflammation. nih.govbioscientifica.com It can suppress the production of inflammatory signals and inhibit the infiltration of immune cells, mirroring the primary therapeutic benefit of synthetic glucocorticoids but with a potentially better safety profile due to its reduced metabolic impact. bioscientifica.comendocrinology.org
Metabolism: The compound's weak ability to transactivate metabolic genes suggests a diminished role in processes like gluconeogenesis compared to cortisol. nih.govnih.gov By weakly inducing enzymes such as tyrosine aminotransferase and phosphoenolpyruvate carboxykinase, it has a lower impact on glucose metabolism. nih.gov This suggests that the local conversion of cortisol to this compound in tissues like the liver could be a protective mechanism against glucocorticoid-induced metabolic disturbances. bioscientifica.combioscientifica.com
Local Hormone Clearance: The formation of this compound by 5α-reductase is a key step in cortisol catabolism, particularly in the liver. wikipedia.org This enzymatic conversion regulates the local concentration of active cortisol, thereby controlling the intensity and duration of glucocorticoid signaling within a specific tissue. endocrinology.org
Ocular Physiology: this compound has been identified in human aqueous humor, and the lens has been shown to metabolize cortisol into this compound. bioscientifica.comresearchgate.net This localized production suggests a potential role in regulating cellular processes within the eye, although its precise function in ocular health and disease, such as glaucoma, is still under investigation. researchgate.net
Table 2: Effects of Cortisol vs. This compound on Cellular Processes
| Cellular Process | Effect of Cortisol | Effect of this compound |
| Inflammation | Strong Suppression | Strong Suppression |
| Gluconeogenesis (Liver) | Strong Induction | Weak Induction |
| NF-κB Pathway | Inhibition (Trans-repression) | Inhibition (Trans-repression) |
| TAT Gene Expression | Strong Induction | Weak Induction |
This interactive table provides a comparative overview of how Cortisol and its metabolite, this compound, regulate different glucocorticoid-sensitive cellular pathways.
Development and Application of Liquid Chromatography-Mass Spectrometry (LC-MSn/MS) Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of glucocorticoids, including 4,5α-Dihydrocortisone, in biological samples. nih.govnih.gov This is due to its superior specificity and sensitivity compared to traditional immunoassays. nih.govnih.gov The technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
In a typical LC-MS/MS workflow, the sample is first subjected to a preparation process to remove interfering substances. mdpi.comnih.gov The extracted analytes are then separated on a chromatographic column before being introduced into the mass spectrometer. nih.govprotocols.io The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for highly specific detection and quantification. rsc.org Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed, with ESI being more susceptible to matrix effects. nih.govchromatographyonline.com
Recent advancements in LC-MS/MS technology, including the use of two-dimensional liquid chromatography (2D-LC), have further enhanced the ability to analyze complex steroid profiles with increased sensitivity and reduced matrix effects. mdpi.com Methods have been developed for the simultaneous quantification of a wide range of endogenous and synthetic steroids from small sample volumes, making it a valuable tool for both clinical diagnostics and research. nih.gov For instance, a validated LC-MSn method was developed for the determination of free cortisol and 15 of its metabolites, including dihydrocortisone, in human urine, demonstrating excellent sensitivity with a limit of detection of 0.01 ng/mL. nih.gov
Table 1: Performance Characteristics of a Validated LC-MSn Method for Glucocorticoid Metabolites nih.gov
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Intra-day Precision (CV) | 1.4 - 9.2% |
| Inter-day Precision (CV) | 3.6 - 10.4% |
| Intra- and Inter-day Accuracy | 95 - 110% |
| Extraction Recovery | 65 - 95% |
| Linearity (R²) | > 0.995 |
Methodological Advances in Radioimmunoassay (RIA) for Dihydro-Glucocorticoid Quantification
Radioimmunoassay (RIA) is a highly sensitive and specific immunological technique that has been widely used for measuring the concentrations of hormones and other substances in biological samples. diasource-diagnostics.com The principle of RIA is based on the competitive binding of a radiolabeled antigen and a non-labeled antigen to a specific antibody. diasource-diagnostics.com The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample. diasource-diagnostics.com
While LC-MS/MS has become more prevalent, RIA remains a valuable tool, particularly for its high sensitivity, allowing for the detection of analytes in the picomolar range. nih.govdiasource-diagnostics.com Methodological advancements, such as the development of monoclonal antibodies, have led to improved specificity and convenience of RIA kits. iaea.org
In the context of dihydro-glucocorticoid quantification, RIAs have been developed to detect specific C21 steroids with particular configurations, which, when combined with techniques like high-performance liquid chromatography (HPLC), can identify and quantify specific metabolites. nih.gov For example, an RIA was developed to detect C21 steroids with a 17,20β-dihydroxyl configuration, which proved useful in studying steroid metabolism in certain species. nih.gov
However, a significant drawback of immunoassays, including RIA, is their potential for cross-reactivity with other structurally similar steroids, which can lead to inaccurate measurements, especially at low concentrations. mdpi.comprotocols.io
Isotope Ratio Mass Spectrometry (IRMS) for Endogenous vs. Exogenous Differentiation and Metabolic Tracing
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the isotopic composition of elements within a sample. thermofisher.com In the context of steroid analysis, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a key method for differentiating between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. researchgate.netsci-hub.se This is particularly important in anti-doping control and for studying steroid metabolism. researchgate.netresearchgate.net
The principle behind IRMS is that the ratio of stable isotopes (e.g., ¹³C to ¹²C) differs between natural and synthetic steroids. sci-hub.se By measuring these isotopic ratios, it is possible to determine the origin of a particular steroid. sci-hub.se For example, a significant difference in the δ¹³C value can indicate the administration of a synthetic steroid. nih.gov
IRMS can also be used for metabolic tracing studies. By administering a steroid labeled with a stable isotope, researchers can track its metabolic fate in the body, identifying and quantifying its various metabolites, including dihydro forms. nih.gov This provides valuable insights into the pathways of steroid metabolism. For instance, a study used [1,2,3,4-¹³C]cortisol to measure the cortisol production rate in patients with a specific enzyme deficiency, demonstrating the utility of stable isotope tracers in metabolic research. nih.gov
Table 2: Example Isotopic Ratio Differences sci-hub.se
| Steroid Origin | Typical δ¹³C Value (‰) |
|---|---|
| Endogenous | -22 to -24 |
| Exogenous (Synthetic) | -27 to -29 |
Sample Preparation and Matrix Effects in Biological Fluid and Tissue Analysis
The analysis of 4,5α-Dihydrocortisone and other glucocorticoids in biological fluids (e.g., plasma, urine) and tissues is complicated by the presence of a complex matrix of other substances. nih.govnih.gov These matrix components can interfere with the analysis, leading to inaccurate results. This phenomenon is known as the "matrix effect," which can cause ion suppression or enhancement in mass spectrometry-based methods. nih.govnih.gov
Effective sample preparation is therefore a critical step to remove these interfering substances and enrich the analytes of interest. mdpi.comchromatographyonline.com Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This method separates compounds based on their different solubilities in two immiscible liquids. mdpi.com
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes of interest, while the interfering components are washed away. mdpi.comnih.gov
Protein Precipitation (PPT): This is a simple method to remove proteins from plasma or serum samples. nih.govchromatographyonline.com
The choice of sample preparation method depends on the specific biological matrix and the analytical technique being used. nih.gov For example, while simple dilution may be sufficient for urine samples analyzed by LC-APCI-MS/MS, more extensive cleanup like SPE is often necessary for plasma samples to minimize matrix effects. nih.gov
Researchers have developed various strategies to assess and compensate for matrix effects. nih.govmdpi.com One approach is the use of a stable isotope-labeled internal standard, which experiences the same matrix effects as the analyte, allowing for accurate quantification. chromatographyonline.com Another method is the post-column infusion experiment, which helps to identify the regions in the chromatogram where matrix effects are most pronounced. mdpi.com
Table 3: Common Sample Preparation Techniques and Their Applications
| Technique | Principle | Commonly Used For |
|---|---|---|
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility. | Plasma, Urine |
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid phase. | Plasma, Urine, Tissues |
| Protein Precipitation (PPT) | Removal of proteins from the sample. | Plasma, Serum |
Compound Names Table
| Common Name | Systematic Name/Description |
| 4,5alpha-Dihydrocortisone | (5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione nih.gov |
| Cortisone (B1669442) | 17,21-dihydroxypregn-4-ene-3,11,20-trione |
| Cortisol | 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione wikipedia.org |
| Allotetrahydrocortisone (THE) | 3α,17,21-trihydroxy-5α-pregnane-11,20-dione |
| Pregnenolone | 3β-hydroxypregn-5-en-20-one |
| 5α-dihydrocortisol (5α-DHF) | 11β,17,21-trihydroxy-5α-pregnane-3,20-dione nih.govnih.gov |
| 5β-dihydrocortisol (5β-DHF) | The 5β stereoisomer of dihydrocortisol (B45014) nih.gov |
| 3α,5α-tetrahydrocortisol (3α,5α-THF) | A downstream metabolite of 5α-dihydrocortisol nih.gov |
| 5β-Dihydrocortisone | 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione wikipedia.org |
| 5α-dihydrocorticosterone | 11β, 21-dihydroxy-5α-pregnane-3,20-dione nih.gov |
| Tetrahydrocortisol (B1682764) (THF) | A downstream metabolite of cortisol oup.com |
| 5α-tetrahydrocortisol (5α-THF) | A downstream metabolite of cortisol oup.com |
| Tetrahydrocortisone (THE) | A downstream metabolite of cortisone oup.com |
Laboratory Synthesis and Biotransformation Strategies for 4,5alpha Dihydrocortisone and Its Derivatives
Chemical Synthesis Routes from Cortisone (B1669442) and Related Steroid Precursors
The primary chemical method for synthesizing 4,5alpha-Dihydrocortisone from cortisone involves the stereoselective reduction of the C4-C5 double bond in the A-ring of the steroid nucleus. This transformation is typically accomplished through catalytic hydrogenation.
The general reaction involves treating cortisone with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions (such as solvent, temperature, and pressure) is critical to ensure the hydrogen atoms add to the alpha-face of the molecule, resulting in the desired 5α-stereoisomer. Homogeneous catalytic hydrogenation, using catalysts like chlorotris(triphenylphosphine)rhodium(I), has been explored for the selective reduction of double bonds in steroids, offering a powerful tool for such transformations. researchgate.net While specific industrial protocols are often proprietary, palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of steroidal enones.
Key Reaction Parameters for Catalytic Hydrogenation:
| Parameter | Influence on Reaction | Typical Conditions |
| Catalyst | Determines the rate and stereoselectivity of the hydrogenation. | Palladium (Pd), Platinum (Pt), Rhodium (Rh) based catalysts. |
| Solvent | Affects the solubility of the steroid and the activity of the catalyst. | Ethanol, Acetic Acid, Tetrahydrofuran (THF). |
| Hydrogen Pressure | Influences the reaction rate. | Varies from atmospheric to high pressure. |
| Temperature | Affects the reaction kinetics. | Typically ambient to moderately elevated temperatures. |
The stereochemical outcome of the reduction is influenced by the steric hindrance of the steroid molecule. The angular methyl group at the C10 position can direct the incoming hydrogen to the opposite, or alpha, face of the molecule, favoring the formation of the 5α-dihydro product.
Enzymatic and Microbial Biotransformation Studies for Stereoselective Production
Biotransformation offers a highly specific and environmentally benign alternative to chemical synthesis for producing this compound. The stereoselective production is primarily achieved through the action of a class of enzymes known as 5α-reductases. bioscientifica.comnih.gov
5α-Reductases, officially named 3-oxo-5α-steroid 4-dehydrogenases, are enzymes that catalyze the irreversible reduction of the Δ4,5 double bond of various 3-oxo-Δ4-steroids, including glucocorticoids like cortisol and cortisone. bioscientifica.comwikipedia.orgnih.gov This enzymatic reaction is highly stereospecific, yielding exclusively the 5α-dihydro product. nih.gov The reaction requires a reduced pyridine (B92270) nucleotide, typically NADPH, as a cofactor. nih.gov
Characteristics of 5α-Reductase Catalyzed Transformation:
| Feature | Description |
| Enzyme Class | 3-oxo-5α-steroid 4-dehydrogenase. |
| Substrates | Cortisone, Cortisol, Testosterone (B1683101), Progesterone, Aldosterone. nih.gov |
| Product | This compound (from Cortisone). |
| Cofactor | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov |
| Stereoselectivity | Exclusively produces the 5α-isomer. |
| Isozymes | Three main isozymes are known in humans: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org |
While much of the research on 5α-reductases has been conducted in the context of mammalian physiology, these enzymes are also present in microorganisms. nih.gov However, many microbial biotransformation studies on cortisone have focused on other reactions, such as Δ1-dehydrogenation to produce prednisone (B1679067) using bacteria from the genera Rhodococcus and Arthrobacter. mdpi.comnih.gov In contrast, some gut bacteria, such as Clostridium steroidoreducens, have been identified to perform reductive steroid metabolism, although this particular strain produces 5β-reduced steroids. nih.gov The identification and harnessing of microbial strains with high 5α-reductase activity specific for cortisone remain an area of interest for biotechnological production.
Synthetic Applications of this compound as an Intermediate for Other Steroid Synthesis
One of the most significant applications of this compound is its use as a key synthetic intermediate for the production of more potent anti-inflammatory corticosteroids, such as prednisone. mdpi.comresearchgate.net Prednisone possesses a second double bond in the A-ring (at the C1-C2 position), which enhances its glucocorticoid activity compared to cortisone. researchgate.net
The chemical synthesis of prednisone from a dihydrocortisone precursor (typically this compound acetate) is a well-established multi-step process. mdpi.comresearchgate.net
Dibromination: The process begins with the dibromination of the this compound derivative. Molecular bromine is used to introduce bromine atoms at the C2 and C4 positions of the A-ring.
Dehydrobromination: The resulting 2,4-dibromo intermediate is then treated with a base, such as 3,5-lutidine or collidine, at an elevated temperature. mdpi.com This step eliminates two molecules of hydrogen bromide (HBr), creating double bonds at the C1-C2 and C4-C5 positions and forming the 1,4-diene-3-one system characteristic of prednisone. mdpi.com
A similar strategy is employed to synthesize prednisolone (B192156) from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione, which is the 5α-dihydro derivative of hydrocortisone (B1673445). mdpi.com This demonstrates the utility of the 5α-dihydro steroid scaffold as a versatile precursor for introducing unsaturation into ring A, thereby accessing a class of more potent steroid drugs.
Quantitative Structure Activity Relationship Qsar Studies on 5alpha Reduced Steroids
Correlating Molecular Descriptors with Biological Activity in Dihydro-Steroid Families
QSAR models for dihydro-steroid families, such as derivatives of 4,5α-dihydrotestosterone, have successfully predicted anabolic and androgenic activities by correlating them with specific molecular descriptors. These descriptors, which are measurable physicochemical parameters, allow for the structural interpretation of the biological processes involved.
Key molecular descriptors that have been found to significantly contribute to the biological activity of these steroid families include:
Electronic Properties : The electronic characteristics of the molecule are critical for binding affinity. Studies have shown that the calculated net charges on specific atoms within the steroid nucleus are significant contributors. For instance, in the 4,5α-dihydrotestosterone family, the net charges on atoms at positions 4 (ring A), 8 (bridgeheads of rings B and C), 11 (ring C), 13 (fusion points of rings C and D), and 16 (ring D) were found to be important for binding.
Quantum and Physicochemical Descriptors : Multilinear regression models using a combination of quantum-chemical and physicochemical descriptors have been developed. A genetic algorithm is often employed to select the most relevant subset of descriptors for the model.
Other Parameters : In broader QSAR studies on steroid 5α-reductase inhibitors, descriptors such as atom type electrotopological state, carbon type, radial distribution function (RDF), and barysz matrix have been identified as being predictive of activity.
These studies demonstrate that by quantifying specific structural and electronic features, it is possible to create predictive models for the biological activity of 5alpha-reduced steroids.
Table 1: Key Molecular Descriptors in QSAR Studies of Dihydro-Steroid Families
| Descriptor Category | Specific Examples | Relevance to Biological Activity | Source |
|---|---|---|---|
| Topological/Shape | Molecular Shape, Topological Indices | Influences fit into receptor binding pockets. | |
| Hydrophobicity | Partition Coefficient (log P), Hydrophobic Substituent Constants (π) | Governs passage through biological membranes and hydrophobic interactions with the receptor. | |
| Electronic | Net Atomic Charges, Dipole Moment, HOMO/LUMO energies | Determines electrostatic interactions, hydrogen bonding capacity, and reactivity. | |
| Steric | Taft's Constant (Es), Molar Refractivity | Describes the size and shape of substituents and their influence on receptor binding. |
Computational Approaches and Molecular Modeling of Receptor Interactions
Computational methods, including molecular modeling and docking studies, provide significant insights into the interactions between 5alpha-reduced steroids and their receptors. These structure-based techniques are designed to clarify the dynamics of ligand-receptor interactions, helping to differentiate between ligands with strong and weak affinities for the target protein.
Molecular Docking: Docking simulations are used to predict the preferred orientation of a steroid molecule when bound to its receptor, such as the androgen receptor or enzymes like 5α-reductase. For example, docking studies of 4-azasteroidal inhibitors into the 5α-reductase enzyme have highlighted the importance of bulkier substituent groups at the C-17 position for favorable activity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and subsequent biological effect.
3D-QSAR Approaches: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models generate contour maps that visualize the regions around the steroid molecule where certain properties would enhance or diminish activity.
CoMFA calculates steric and electrostatic fields.
CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. A CoMSIA model for 4-azasteroidal human steroid 5α-reductase inhibitors showed that steric, electrostatic, hydrophobic, and hydrogen bonding features were all important for predictive accuracy.
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of the steroid-receptor complex over time. These simulations can reveal the conformational flexibility of both the ligand and the receptor, the stability of the complex, and the role of solvent molecules. Parameters derived from MD simulations, such as Root Mean Square Deviation (RMSD) and Solvent Accessible Surface Area (SASA), provide information on the stability and interaction dynamics of the complex.
Physiological Contexts and Alterations in 4,5alpha Dihydrocortisone Metabolism
Endogenous Occurrence and Distribution in Specific Biological Compartments (e.g., Aqueous Humor)
4,5alpha-Dihydrocortisone (5α-DHF) is an endogenous metabolite of cortisol, formed through the action of the enzyme 5α-reductase. A notable biological compartment where 5α-DHF is found is the aqueous humor of the human eye. Research has quantified its presence in this fluid, indicating its potential role in ocular physiology.
In a study involving 20 surgically obtained aqueous humor specimens, the mean concentration of 5α-DHF was determined to be approximately 1.3 ng/ml. This was about half the concentration of its precursor, cortisol, which was found at a mean concentration of 2.5 ng/ml in the same samples. Further investigation into the origin of 5α-DHF within the eye suggests that the lens is a primary site of its production. In vitro studies have demonstrated that human lenses can metabolize cortisol into 5α-DHF. This localized production within the eye points to a specific physiological function for 5α-DHF in the ocular environment.
Table 1: Mean Concentrations of Cortisol and 5α-DHF in Human Aqueous Humor
| Compound | Mean Concentration (ng/ml) |
|---|---|
| Cortisol | 2.5 |
| This compound (5α-DHF) | 1.3 |
Contribution to Systemic Steroid Homeostasis and Glucocorticoid Clearance
The metabolism of cortisol is a critical component of systemic steroid homeostasis, and the conversion to this compound represents a key step in this process. Corticosteroids are essential hormones that regulate a wide array of physiological functions, and their levels are tightly controlled. nih.gov The irreversible inactivation of cortisol is largely carried out by A-ring reductases, namely 5α-reductase and 5β-reductase, which are primarily located in the liver. wikipedia.org
Dysregulation of this compound Metabolism in Specific Physiological Conditions
Alterations in the activity of 5α-reductase, the enzyme responsible for producing this compound, can lead to dysregulated cortisol metabolism in various physiological and pathological states. These changes can impact local and systemic glucocorticoid availability.
Hepatic Metabolic Adaptations and A-Ring Reductase Activity
The liver is the primary site of cortisol metabolism, and its enzymatic machinery is central to regulating glucocorticoid levels. In certain conditions, such as non-alcoholic fatty liver disease (NAFLD), there are significant adaptations in hepatic cortisol metabolism. endocrine-abstracts.org NAFLD is associated with increased expression and activity of 5α-reductase in the liver. endocrine-abstracts.org
Studies have shown that patients with NAFLD have a higher rate of 5α-reduction of cortisol, as evidenced by increased urinary ratios of 5α-reduced metabolites. endocrine-abstracts.org Specifically, the ratio of 5α-tetrahydrocortisol (a further metabolite of 5α-DHF) to tetrahydrocortisol (B1682764) was found to be significantly higher in individuals with NAFLD compared to controls. This indicates an upregulation of the 5α-reductase pathway. This increase in hepatic cortisol metabolism is thought to be a compensatory mechanism to reduce local glucocorticoid availability within the liver, potentially to protect against the adverse metabolic effects of excess cortisol. endocrine-abstracts.org
Table 2: 5α-Reductase Activity in NAFLD Patients vs. Controls
| Parameter | NAFLD Group | Control Group | P-value |
|---|---|---|---|
| 5αTHF/THF ratio | 1.12 ± 0.22 | 0.80 ± 0.07 | <0.01 |
| Total Cortisol Metabolites (μg/24 h) | 12168 ± 1028 | 8690 ± 786 | <0.01 |
Inter-Individual and Sex-Dependent Variances in Metabolic Profiles
The metabolism of cortisol, including the production of this compound, exhibits significant variability among individuals and between sexes. Studies on the pharmacokinetics of hydrocortisone (B1673445) have revealed wide inter-individual differences in cortisol clearance and metabolite profiles. nih.govendocrine-abstracts.org This variability can be attributed to genetic factors, lifestyle, and underlying health status, all of which can influence the expression and activity of metabolic enzymes like 5α-reductase. medrxiv.orgijced.org
Furthermore, there is a clear sexual dimorphism in cortisol metabolism. Research has consistently shown that men tend to have a higher rate of A-ring reduction of cortisol compared to women. nih.govnih.gov This is reflected in the urinary excretion of cortisol metabolites, with men showing a higher ratio of 5α-reduced to 5β-reduced metabolites. nih.gov One study reported the 5α/5β metabolite ratio to be significantly higher in men (1.07 ± 0.15) compared to women (0.58 ± 0.04). nih.gov This sex-dependent difference in 5α-reductase activity suggests that hormonal factors may play a role in regulating this metabolic pathway. These differences persist even in elderly populations, suggesting they are not solely dependent on pre-menopausal estrogen levels. nih.gov
Table 3: Sex Differences in Cortisol Metabolite Ratios
| Metabolite Ratio | Men | Women | P-value |
|---|---|---|---|
| 5α/5β metabolites | 1.07 ± 0.15 | 0.58 ± 0.04 | <0.01 |
Emerging Research Avenues and Future Directions in 4,5alpha Dihydrocortisone Research
Elucidating Novel Biological Functions and Undiscovered Molecular Targets
A primary frontier in 4,5alpha-Dihydrocortisone research is the identification of its unique biological functions and molecular targets. Historically, the reduction of the 4,5 double bond in corticosteroids has been associated with a decrease in certain activities. For instance, early bioassays in adrenalectomized rats indicated that this compound, unlike its parent compound cortisone (B1669442), did not exhibit significant mineralocorticoid activity. nih.gov This loss of activity upon 5α-reduction contrasts sharply with the androgen pathway, where 5α-reduction of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) dramatically potentiates its activity. researchgate.net
This raises critical questions about the evolutionary purpose of the 5α-reduction of glucocorticoids. Emerging research avenues are focused on exploring potential roles beyond classical glucocorticoid and mineralocorticoid receptors. The possibility that this compound acts as a modulator of other signaling pathways or has specific, undiscovered receptors is an active area of investigation.
Recent studies on the related compound, 5alpha-dihydrocortisol (5α-DHF), have provided a template for this exploration. 5α-DHF has been identified in human aqueous humor, with evidence suggesting its local production by the lens. nih.gov This finding points to the potential for tissue-specific roles of 5α-reduced glucocorticoids, which may be entirely different from the systemic effects of cortisol. Future research will likely focus on:
Tissue-Specific Metabolomics: Identifying tissues where this compound is preferentially produced and accumulates.
Receptor Binding Assays: Screening this compound against a wide array of nuclear and membrane-bound receptors to uncover novel interactions.
Functional Genomics: Utilizing techniques like CRISPR and siRNA to modulate the enzymes responsible for its synthesis (5α-reductases) and observing the downstream physiological effects in specific cell types.
Development of Advanced Methodological Tools for Comprehensive Metabolic Flux Analysis
Understanding the role of this compound requires a precise understanding of its metabolic context—its rate of synthesis, conversion, and clearance. This is the domain of metabolic flux analysis. While traditional methods have provided a static picture of steroid concentrations, emerging techniques are enabling a more dynamic view of these pathways.
The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) has revolutionized steroid analysis, offering high sensitivity and specificity. nih.govsciex.com These technologies are the cornerstone of modern steroid metabolomics, allowing for the simultaneous quantification of dozens of steroid hormones and their metabolites from a small sample volume. nih.gov
Future research will integrate these powerful analytical platforms with stable isotope tracing to perform comprehensive metabolic flux analysis. This involves introducing isotopically labeled precursors (e.g., ¹³C-labeled cortisol) into cellular or whole-organism models and tracking the label as it is incorporated into downstream metabolites, including this compound. This approach can precisely quantify the flow, or flux, through different metabolic pathways. endocrine-abstracts.org Key developments in this area include:
High-Resolution Mass Spectrometry (HRMS): Instruments like ZenoTOF and Orbitrap systems provide exceptional mass accuracy, aiding in the confident identification of novel or low-abundance metabolites and their isomers. sciex.comthermofisher.com
Computational Modeling: Integrating quantitative metabolomic data into computational models of steroidogenesis. These models can simulate metabolic responses to various stimuli and predict shifts in steroid production, offering a systems-level understanding of glucocorticoid metabolism. endocrine-abstracts.org
Novel Probes: The development of fluorogenic reporter substrates for enzymes in the steroidogenic pathway allows for real-time measurement of metabolic flux changes in living cells, providing a powerful tool for screening potential inhibitors or modulators of 5α-reductase activity. nih.gov
| Technique | Principle | Application in this compound Research | Reference |
|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and identifies/quantifies them by mass-to-charge ratio. | Highly sensitive and specific quantification of this compound and related metabolites in complex biological samples (e.g., plasma, tissue). | nih.govsciex.com |
| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. Often requires derivatization for steroids. | Urinary steroid profiling; provides detailed structural information based on fragmentation patterns. | nih.gov |
| Stable Isotope Tracing | Uses non-radioactive isotopes (e.g., ¹³C, ²H) to label steroid precursors and track their metabolic fate. | Quantifies the dynamic rates of synthesis and catabolism (metabolic flux) of this compound from cortisol/cortisone. | endocrine-abstracts.org |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of unknown compounds. | Discovery of novel, low-abundance metabolites in the 5α-reduction pathway and distinguishing between isomers. | sciex.com |
Comparative Biochemical Studies Across Diverse Biological Systems
The biological significance of this compound may not be uniform across all species. The enzymes responsible for its synthesis, the steroid 5α-reductases (SRD5A), exhibit significant diversity in their expression patterns and substrate specificities across different vertebrates. researchgate.net For example, three isozymes of 5α-reductase (type 1, 2, and 3) have been identified in humans, each with distinct tissue distributions and potential functional roles. researchgate.nettmc.edu
This diversity implies that the production and physiological relevance of 5α-reduced steroids can vary considerably between different animal models and humans. A robust understanding of this compound requires a comparative approach. Future research will likely involve:
Cross-Species Metabolome Profiling: Systematically analyzing the steroid profiles in various species to determine where this compound and other 5α-reduced glucocorticoids are prominent.
Enzyme Characterization: Comparing the kinetic properties (e.g., substrate affinity, turnover rate) of 5α-reductase isozymes from different species with cortisone and cortisol as substrates.
Evolutionary Analysis: Investigating the evolutionary history of the SRD5A gene family to understand when the ability to 5α-reduce glucocorticoids emerged and how it has been conserved or modified in different lineages. researchgate.net
These comparative studies will be crucial for selecting appropriate animal models for studying the function of this compound and for translating findings from these models to human physiology.
Theoretical Frameworks for Predicting and Interpreting 5alpha-Reduced Steroid Activities
A fundamental goal of steroid biochemistry is to predict the biological activity of a hormone based on its molecular structure. The reduction of the C4-C5 double bond by 5α-reductase flattens the A-ring of the steroid nucleus, significantly altering its three-dimensional shape. researchgate.net This conformational change has profound effects on how the steroid interacts with its receptor.
While this structural change enhances the binding of testosterone to the androgen receptor, it appears to diminish the affinity of corticosteroids for the glucocorticoid and mineralocorticoid receptors. researchgate.netnih.gov Developing theoretical frameworks to explain these differential outcomes is a key future direction. This involves the use of computational chemistry and structural biology to:
Model Receptor-Ligand Interactions: Using techniques like molecular docking and molecular dynamics simulations to model the binding of this compound to various nuclear receptors. These models can predict binding affinity and identify the key amino acid residues involved in the interaction.
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing related 5α-reduced steroids with minor structural modifications to build a comprehensive understanding of how specific chemical features influence biological activity.
Quantum Mechanical Calculations: Applying quantum mechanics to analyze the electronic properties of the steroid molecule, providing insight into the forces that govern receptor binding and activation.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 4,5alpha-Dihydrocortisone, and how can purity be validated?
- Methodological Answer : Synthesis typically involves selective hydrogenation of cortisone derivatives under controlled catalytic conditions (e.g., Pd/C in ethanol). Purity validation requires a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : Retention time comparison against reference standards.
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic proton shifts (e.g., C4-C5 single bond vs. double bond in precursor).
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- Reproducibility Tip : Document solvent ratios, catalyst loading, and reaction times explicitly to ensure reproducibility .
Q. How should researchers design in vitro assays to assess the glucocorticoid activity of this compound?
- Methodological Answer : Use glucocorticoid receptor (GR) transactivation assays with luciferase reporter systems in HEK293 or COS-7 cells. Key steps:
Dose-Response Curves : Test concentrations from 1 nM to 10 µM.
Control Compounds : Include dexamethasone (positive control) and vehicle (negative control).
Data Normalization : Express activity as fold-change relative to baseline luminescence.
- Validation : Replicate experiments across three independent cell passages to account for biological variability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported receptor-binding affinities of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). To address this:
- Cross-Validation : Compare results from radioligand binding assays (e.g., H-labeled cortisone competition) with surface plasmon resonance (SPR) measurements.
- Buffer Optimization : Test varying ionic strengths and pH levels to identify condition-dependent binding kinetics.
- Meta-Analysis : Systematically review published protocols to isolate variables affecting affinity calculations .
Q. How can computational modeling improve the prediction of this compound’s metabolic stability?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with cytochrome P450 (CYP) isoform-specific metabolism simulations.
- Key Parameters :
| Software | Application | Validation Metric |
|---|---|---|
| Schrödinger Suite | CYP3A4 binding site analysis | RMSD < 2.0 Å (crystal structure) |
| ADMET Predictor | Half-life and clearance predictions | Correlation with in vivo data (R²) |
Q. What are the challenges in designing in vivo studies to evaluate this compound’s anti-inflammatory efficacy?
- Methodological Answer :
- Model Selection : Use murine collagen-induced arthritis (CIA) or LPS-induced inflammation models.
- Dosing Regimen : Optimize for bioavailability (e.g., subcutaneous vs. oral administration).
- Biomarker Analysis : Quantify serum cytokines (IL-6, TNF-α) and tissue GR activation via immunohistochemistry.
Data Analysis & Reporting
Q. How should researchers handle conflicting results in dose-dependent toxicity studies of this compound?
- Methodological Answer :
- Root-Cause Analysis : Check for batch-to-batch variability in compound purity or differences in animal husbandry conditions.
- Statistical Re-Evaluation : Apply non-parametric tests (e.g., Mann-Whitney U) if data violates normality assumptions.
- Transparency : Report raw data and outlier exclusion criteria in supplementary materials to facilitate peer review .
Q. What frameworks support the integration of this compound’s mechanistic data into broader glucocorticoid research?
- Methodological Answer : Use systems biology tools like pathway enrichment analysis (e.g., KEGG, Reactome) to map interactions between this compound and GR-regulated genes.
- Workflow :
RNA-Seq Profiling : Identify differentially expressed genes in treated vs. untreated cells.
Network Visualization : Tools like Cytoscape highlight hub genes and signaling modules.
- Collaborative Reporting : Align findings with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Tables for Methodological Reference
Analytical Techniques for Structural Validation
| Technique | Key Parameters | Utility |
|---|---|---|
| HPLC | Retention time, peak symmetry | Purity assessment |
| H NMR | δ 5.3 (C4-H), δ 1.2 (C19-CH3) | Confirm hydrogenation at C4-C5 |
| HRMS | m/z 360.1934 [M+H] | Molecular formula verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
